GSK PERK Inhibitor-d3, also known as PERK-IN-4-d3, is a deuterium-labeled variant of the potent and selective inhibitor of protein kinase R-like endoplasmic reticulum kinase. This compound is significant in the context of endoplasmic reticulum stress, which plays a crucial role in various diseases, including cancer and neurodegenerative disorders. The introduction of deuterium into the compound enhances its pharmacokinetic and metabolic profiles, making it a valuable tool for scientific research and drug development.
GSK PERK Inhibitor-d3 is classified as a small-molecule inhibitor targeting the protein kinase R-like endoplasmic reticulum kinase. It is synthesized using deuterated reagents and solvents, which are integral to its production process. This compound is primarily sourced from specialized chemical suppliers that focus on research-grade materials.
The synthesis of GSK PERK Inhibitor-d3 involves a strategic incorporation of deuterium atoms into the original PERK-IN-4 structure. The process typically includes:
The reaction conditions are carefully controlled to maximize efficiency and minimize by-products, ensuring that the synthesized compound meets rigorous quality standards for research applications.
The molecular formula for GSK PERK Inhibitor-d3 is C24H19D4N5O, indicating the presence of deuterium (D) in place of some hydrogen (H) atoms. The structure features a complex arrangement typical of kinase inhibitors, which often include aromatic rings and nitrogen-containing heterocycles that facilitate binding to target proteins.
The incorporation of deuterium can alter the compound's physical properties, such as solubility and stability, which are critical for its function in biological systems.
GSK PERK Inhibitor-d3 undergoes several types of chemical reactions:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions are meticulously controlled to achieve desired outcomes without compromising the integrity of the inhibitor.
GSK PERK Inhibitor-d3 exerts its biological effects through the inhibition of protein kinase R-like endoplasmic reticulum kinase activity. By blocking this kinase, GSK PERK Inhibitor-d3 modulates downstream signaling pathways involved in the unfolded protein response. Specifically, it inhibits the phosphorylation of eukaryotic initiation factor 2 alpha, leading to alterations in protein synthesis and cellular stress responses .
This mechanism is particularly relevant in contexts where endoplasmic reticulum stress contributes to disease pathology, making GSK PERK Inhibitor-d3 a candidate for therapeutic exploration.
GSK PERK Inhibitor-d3 exhibits several notable physical and chemical properties:
These properties make GSK PERK Inhibitor-d3 suitable for various experimental applications in both biochemical assays and therapeutic studies .
GSK PERK Inhibitor-d3 has diverse applications across multiple fields:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 92448-22-1
CAS No.: